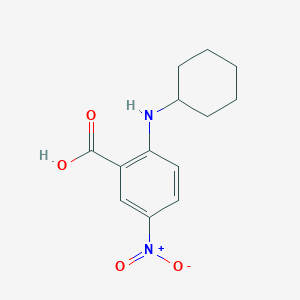![molecular formula C16H16N2O3 B229236 N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229236.png)
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has been studied in detail. In cancer cells, this compound has been reported to induce apoptosis by inhibiting the activity of an enzyme called topoisomerase II. This enzyme is involved in the replication of DNA, and its inhibition leads to the accumulation of DNA damage, which triggers apoptosis. In weeds, this compound has been reported to inhibit the activity of an enzyme called acetohydroxyacid synthase. This enzyme is involved in the biosynthesis of amino acids, and its inhibition leads to the inhibition of protein synthesis, which ultimately leads to the death of the weed.
Biochemical and Physiological Effects:
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has been reported to have different biochemical and physiological effects depending on the system being studied. In cancer cells, this compound has been reported to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In weeds, this compound has been reported to inhibit the activity of acetohydroxyacid synthase, inhibit protein synthesis, and ultimately lead to the death of the weed.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has some advantages and limitations for lab experiments. One of the advantages is that it has been reported to be effective in inhibiting the growth of cancer cells and weeds. Another advantage is that it has been reported to have a relatively low toxicity. One of the limitations is that it has not been extensively studied in vivo, and its safety and efficacy in humans or animals are not well established. Another limitation is that it may have some off-target effects, which may limit its use in certain systems.
Zukünftige Richtungen
There are several future directions for research on N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide. One possible direction is to study its potential use as a herbicide in agriculture. Another direction is to study its safety and efficacy in vivo, and its potential use as an anticancer agent. Another direction is to study its potential use in combination with other drugs or compounds to enhance its efficacy or reduce its toxicity. Finally, further research is needed to understand the mechanism of action of this compound in different systems and to identify its potential off-target effects.
Synthesemethoden
The synthesis of N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has been reported using different methods. One of the methods involves the reaction of 2-phenoxypropanoic acid hydrazide with 2,5-cyclohexadiene-1,4-dione in the presence of a catalyst. Another method involves the reaction of 2-phenoxypropanoic acid hydrazide with 4-oxocyclohexa-2,5-dien-1-ylideneacetic acid in the presence of a coupling agent. Both methods have been reported to yield N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide in good yields.
Wissenschaftliche Forschungsanwendungen
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its anticancer properties. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. In the field of agriculture, this compound has been studied for its potential use as a herbicide. It has been reported to inhibit the growth of weeds by inhibiting the activity of an enzyme involved in the biosynthesis of amino acids.
Eigenschaften
Molekularformel |
C16H16N2O3 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
N//'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide |
InChI |
InChI=1S/C16H16N2O3/c1-12(21-15-5-3-2-4-6-15)16(20)18-17-11-13-7-9-14(19)10-8-13/h2-12,17H,1H3,(H,18,20) |
InChI-Schlüssel |
AIMCCXDIRSBGEE-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C(=O)NNC=C1C=CC(=O)C=C1)OC2=CC=CC=C2 |
SMILES |
CC(C(=O)NNC=C1C=CC(=O)C=C1)OC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NNC=C1C=CC(=O)C=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)